

Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

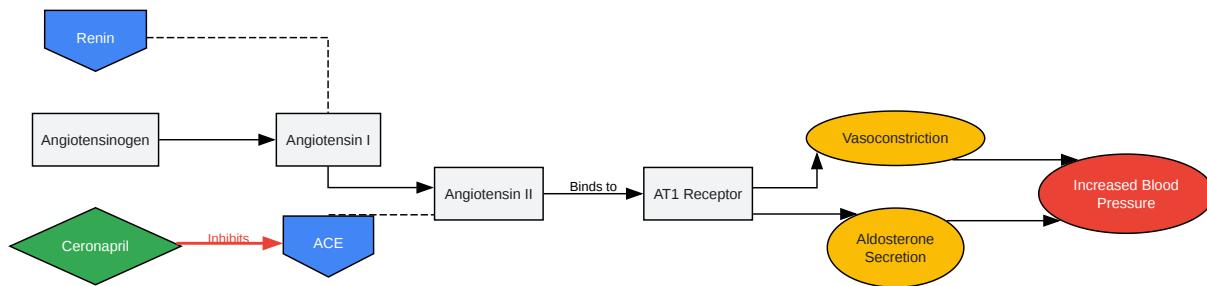
Compound of Interest

Compound Name:	Ceronapril
Cat. No.:	B1668409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary


Ceronapril (also known by its investigational name SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed in the late 1980s, it demonstrated significant promise in preclinical studies as a long-acting antihypertensive agent. This technical guide provides a comprehensive overview of the core preclinical data on **Ceronapril**, including its mechanism of action, potential therapeutic targets, quantitative efficacy data, and detailed experimental methodologies. Notably, **Ceronapril** was never brought to market, and there is a conspicuous absence of publicly available clinical trial data. This document will focus on the robust preclinical findings and offer insights into the potential trajectory of its development.

Mechanism of Action and Therapeutic Target

Ceronapril's primary therapeutic target is the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By inhibiting ACE, **Ceronapril** effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels. This dual action results in a decrease in total peripheral resistance and a lowering of blood pressure. The RAAS is a well-established and clinically validated target for the treatment of hypertension and heart failure.

Signaling Pathway

[Click to download full resolution via product page](#)

Fig. 1: Ceronapril's inhibition of the Renin-Angiotensin-Aldosterone System.

Quantitative Preclinical Data

Ceronapril's potency and efficacy have been quantified in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro ACE Inhibitory Activity

Parameter	Value	Species/Source	Reference
IC50	34 nM	Rat Brain Slices	[1]

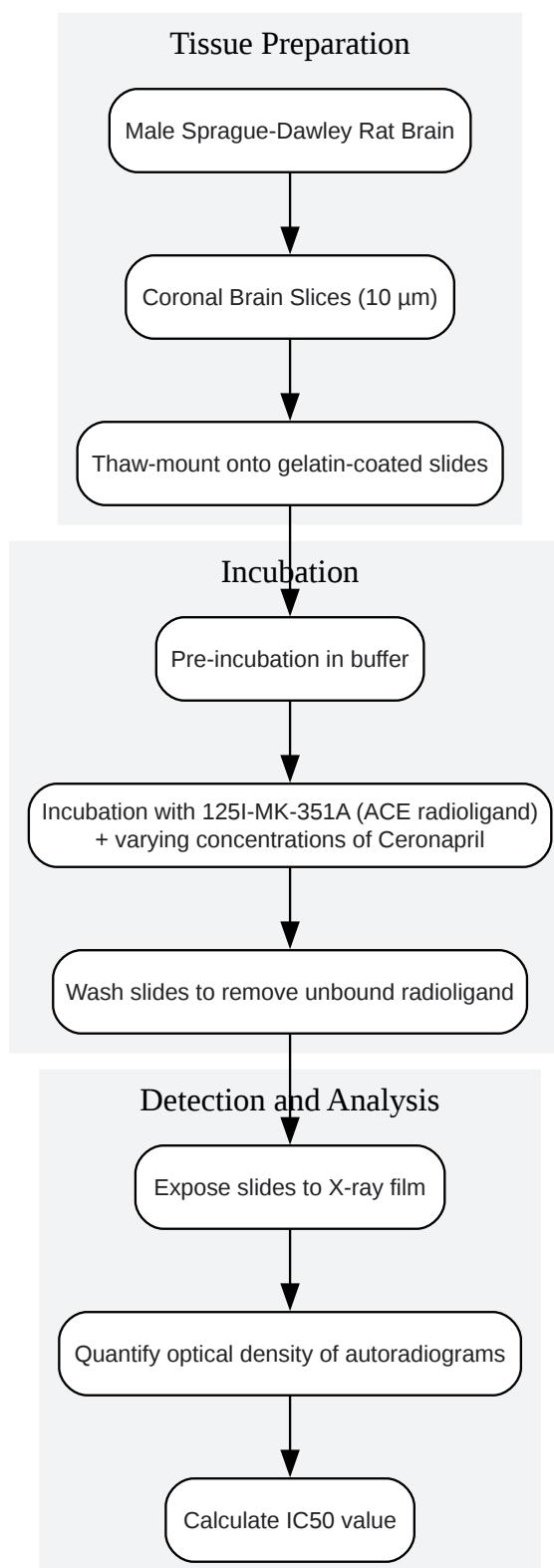
Table 2: In Vivo Efficacy in Animal Models

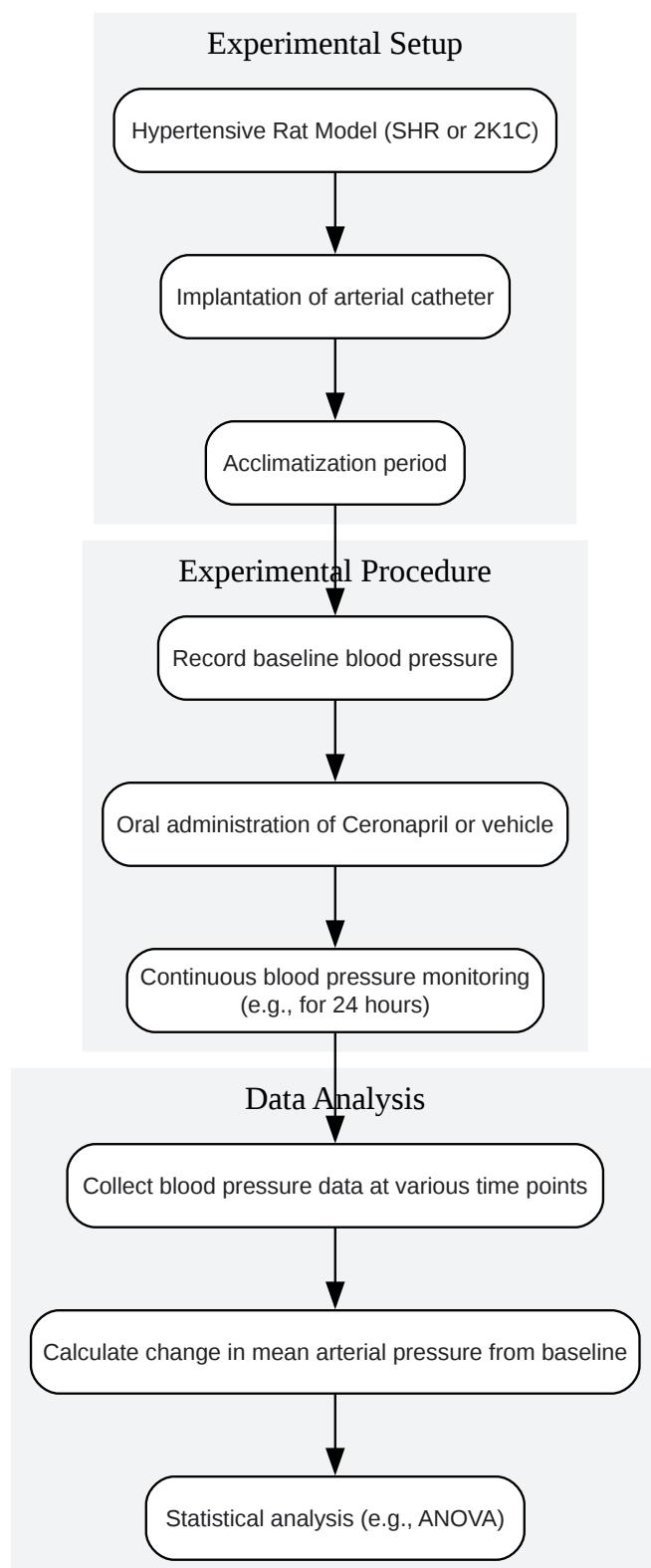
Model	Route	Dose	Effect	Duration	Reference
Normotensive Rats	IV	60 nmol/kg (ED50)	Inhibition of Angiotensin I Pressor Response	-	[2]
Normotensive Rats	PO	18 μ mol/kg (ED50)	Inhibition of Angiotensin I Pressor Response	-	[2]
Spontaneously Hypertensive Rats (SHR)	PO	23 μ mol/kg	Significant Blood Pressure Lowering	> 24 hours	[2]
Spontaneously Hypertensive Rats (SHR)	PO	68 μ mol/kg	Significant Blood Pressure Lowering	> 24 hours	[2]
Two-Kidney, One-Clip Hypertensive Rats	PO	2.3 - 68 μ mol/kg	Dose-related Fall in Arterial Pressure	> 24 hours	[2]

Table 3: Comparative Potency of ACE Inhibitors (In Vitro)

Compound	Relative Potency	Reference
Ceronapril (SQ 29,852)	1.0	[3]
Captopril	3.5	[3]
Enalaprilat	12	[3]
Fosinoprilat	13	[3]
Zofenoprilat	20	[3]
Lisinopril	24	[3]
Ramiprilat	51	[3]

Table 4: Pharmacokinetic Parameters in Rats (Single-Pass Jejunal Perfusion)[1]


Parameter	Ceronapril (SQ 29,852)	Lisinopril
Maximal Flux (J _{max})	0.16	0.032
Michaelis Constant (K _m)	0.08 mM	0.082 mM
Carrier Permeability (P _c)	2.0	0.39
Passive Permeability (P [*] m)	0.25	Not Significant


Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ACE Inhibition Assay (Autoradiography)

This protocol is based on the methodology described for determining the IC₅₀ of **Ceronapril** in rat brain slices[1].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceronapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668409#ceronapril-and-its-potential-therapeutic-targets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com